molecular formula C15H13ClN4O3S B5091778 4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE

4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE

Cat. No.: B5091778
M. Wt: 364.8 g/mol
InChI Key: YOKQHLSKHXTHKY-UHFFFAOYSA-N
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Description

4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE is a complex organic compound that features a sulfone group attached to a tetrazole ring, which is further substituted with a 4-chlorobenzyl and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound.

    Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution Reactions: The 4-chlorobenzyl and 2-methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction may yield sulfides.

Scientific Research Applications

4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The tetrazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-BENZIMIDAZOL-2-YL] SULFONE
  • 4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOL-5-YL] SULFONE

Uniqueness

4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE is unique due to the presence of the tetrazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may contain different heterocyclic rings, such as benzimidazole or triazole.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfonyl]-1-(2-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-14-5-3-2-4-13(14)20-15(17-18-19-20)24(21,22)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKQHLSKHXTHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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